

Application of Sulfated Human Gastrin I in Receptor Binding Studies

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Compound of Interest

Compound Name: **Gastrin I (human) (sulfated)**

Cat. No.: **B12408143**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and gastrointestinal mucosal growth.^{[1][2]} It exists in both sulfated and non-sulfated forms, with the sulfated form often exhibiting a higher affinity for its primary receptor, the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor (CCK2R).^{[3][4]} This document provides detailed application notes and experimental protocols for the use of sulfated human Gastrin I in receptor binding studies, with a focus on its application in research and drug development.

Sulfated Gastrin I is an invaluable tool for studying the pharmacology and signaling of the CCK2R. The CCK2R is a G-protein coupled receptor (GPCR) that is expressed in the stomach, brain, and various tumors, including those of the gastrointestinal tract, pancreas, and lung.^{[1][5]} Consequently, Gastrin I and its analogs are being investigated as potential diagnostic and therapeutic agents in oncology.^{[4][6][7]}

Key Applications

- **Receptor Binding Assays:** To determine the affinity (Kd) and selectivity of novel compounds for the CCK2R. Sulfated Gastrin I, often radiolabeled, is used as a reference ligand in competitive binding assays.

- **Signaling Pathway Analysis:** To investigate the downstream signaling cascades activated upon ligand binding to the CCK2R. This includes studying the activation of G-proteins, phospholipase C, protein kinase C, and mitogen-activated protein kinase (MAPK) pathways. [\[5\]](#)[\[8\]](#)[\[9\]](#)
- **Drug Screening and Development:** To identify and characterize novel agonists or antagonists of the CCK2R for therapeutic purposes, particularly in the context of cancer. [\[10\]](#)[\[11\]](#)
Radiolabeled gastrin analogs are also being developed for tumor imaging and peptide receptor radionuclide therapy (PRRT). [\[6\]](#)[\[12\]](#)
- **Organoid Culture:** Gastrin I is utilized in the culture of stomach, intestine, and pancreas organoids, serving as a critical growth factor.

Data Presentation: Ligand Binding Affinities

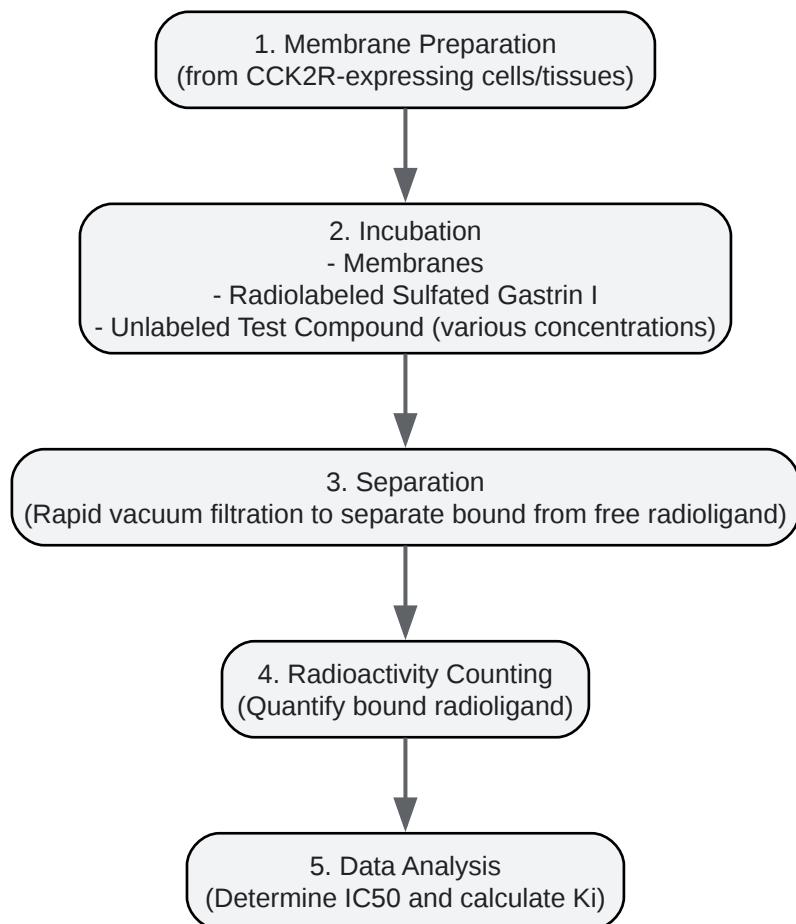
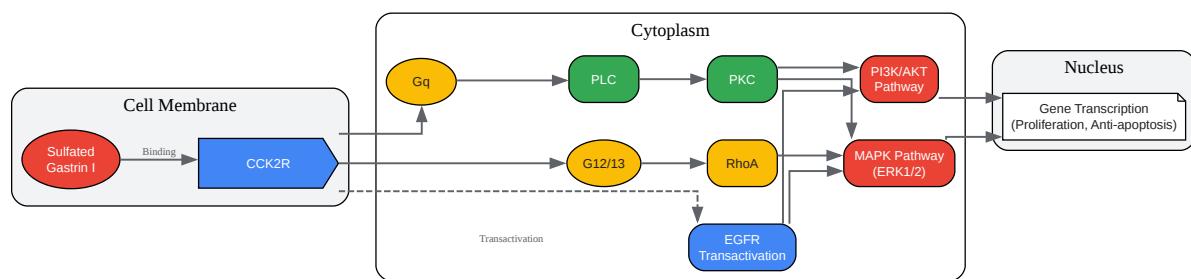
The sulfation of Gastrin I significantly influences its binding affinity for the CCK2R. The following table summarizes the dissociation constants (Kd) for sulfated and non-sulfated forms of Gastrin-17 and related peptides, providing a clear comparison of their binding potencies.

Ligand	Receptor	Dissociation Constant (Kd) [nM]	Reference
Sulfated Gastrin-17 (Gastrin-17-II)	Gastrin Receptor (CCK2R)	0.08	[3]
Non-sulfated Gastrin-17 (Gastrin-17-I)	Gastrin Receptor (CCK2R)	1.5	[3]
Cholecystokinin-8 (CCK-8) (sulfated)	Gastrin Receptor (CCK2R)	0.4	[3]
Des(SO ₃)CCK-8 (non-sulfated)	Gastrin Receptor (CCK2R)	28	[3]

Signaling Pathways and Experimental Workflows

Gastrin I - CCK2R Signaling Pathway

Binding of sulfated Gastrin I to the CCK2R initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and apoptosis. The primary signaling pathways are depicted in the diagram below.



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